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molecular formula C10H10O2 B096478 alpha-Isosafrole CAS No. 17627-76-8

alpha-Isosafrole

Cat. No. B096478
M. Wt: 162.18 g/mol
InChI Key: VHVOLFRBFDOUSH-IHWYPQMZSA-N
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Patent
US07091238B1

Procedure details

Synthesis of isosafrale To 80 g (0.49 mmol) of safrole was added 100 ml of a 3N solution of potassium hydroxide (KOH) in n-butyl alcohol and the reaction mixture was stirred at room temperature for 3 h. The mixture was poured into a solution of 12 ml of concentrated hydrochloric acid (HCl), and 52 ml of ice water. After neutralization with additional concentrated HCl, the organic layer was extracted with three 35-ml portions of ethyl acetate. The organic extracts were treated with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure, furnishing a crude oily residue. Distillation of this residue, under reduced pressure, furnished 78.4 g (97%) of isosafrole, as a colorless oil. (2) Synthesis of Piperonal A solution of isoafrole (2 g, 12.1 mmol) in acetic acid (10 ml) was saturated with ozone at 0° C., until the formation of a slight blue color. After removal of the excess of ozone by bubbling N2 through for some time, the ozonide was decomposed by stirring in the presence of zinc (Zn) (5 g, 0.076 atg) at 0° C. for 2 h. After filtration, ethyl acetate was added, the reaction mixture was washed with water, and the solvent was evaporated, following which it was dried over anhydrous sodium sulfate, affording 1.42 g (77%) of piperonal, as a white solid, m.p. 36–37° C. (3) Synthesis of Methyl 3,4-Methylenedioxybenzoate To a solution of piperonal (0.30 mmol 0.045 g) in absolute methanol (4 ml) cooled at 0° C., were successively added methanolic solutions (each 3 ml) of iodine (0.100 g, 0.39 mmol) and KOH (0.440 g, 7.85 mmol) at 0° C. After stirring for 1.5 hour at 0° C., small amounts of saturated NaHSO3 solution were added until the disappearance of the brown color. Next, the methanol was almost totally evaporated under reduced pressure. To the residue was added water and the desired methyl 3,4-methylenedioxybenzoate was obtained by filtration, in 90% yield, as a white solid m.p. 53° C. 1NMR (200 MHz) CDCl3/TMS (δ-ppm): 7.63 (dd, H6, Jax-8.2 Hz, Jbx=1.7 Hz); 7.44 (d, H2, Jax=1.6 Hz); 6.82 (d, H5, Jax=8.2 Hz); 6.02 (s, O—CH2—O); 3.87 (s, O—CH3); 13C NMR (50 MHz) CDCl3/TMS (δ-ppm); 166.0 (C═O); 151.4 (C4); 147.5 (C3); 125.1 (C6); 124.0 (C1); 109.3 (C2—AR); 107.7 (C5); 101.6 (O—CH2—O); 51.9 (OCH3); M.S. (70 eV) m/z (relative abundance); 180 (50%); 149 (100%), 121 (20%); 91 (8%), 65 (18%); IR (KBr) cm−1: 1723 (C═O); 1289 (C—O). (4) Synthesis of 3,4-Methylenedioxybenzoylhydrazine To a solution of 2.67 g (14.85 mmol) of methyl 3,4-methylenedioxybenzoate in 10 ml of ethanol, was added 15 ml of 80% hydrazine monohydrate. The reaction mixture was maintained under reflux for 3.5 hours, when thin layer chromatography indicated the end of the reaction. Then, the media was poured on ice, and the resulting precipitate was filtered out, affording the 3,4-methylenedioxybenzoylhydrazine derivative in 70% yield, as a white solid, m.p. 170–171° C. 1H NMR (200 MHz) DMSO/TMS (δ-ppm): 10.74 (s, —CONH—); 7.44 (dd, H6, Jax=8.2 Hz, Jbx=1.6 Hz); 7.36 (s H2) 7.17 (d, H5,J=8.2 Hz); 6.10 (s, O—CH2—O); 4.45 (s, —NH2); 13C NMR (50 MHz) DMSO/TMS (δ-ppm); 165.2 (C═O); 149.6 (C4); 147.3 (C3); 127.2 (C1); 121.9 (C8); 107.9 (C2); 107.1 (C5); 101.6 (O—CH2—O); M.S. (70 eV) m/z (relative abundance); 180 (17%); 149 (100%), 121 (25%); 91 (8%); 65 (19%); IR (KBr) cm−1: 3303.9 NH2); 3220 (NH); 1605 (C═O); 1262 (C—O). (5) Synthesis of 3,4-Methylenedioxybenzoyl-2-thienylhydrazone (LASSBio-294) To a solution of 0.150 g (0.83 mmol) of 3,4-methylenedioxybenzoylhydrazine in absolute ethanol (7 ml) containing two drops of 37% hydrochloric acid, was added 0.098 g (0.87 mmol) of thiophene-2-carboxaldehyde. The mixture was stirred at room temperature for 30 minutes, after which extensive precipitation was visualized. Next, the mixture was poured into cold water, and the precipitate formed was filtered out and dried. The 3,4-methylenedioxybenzoyl-2-thienylhydrazone was obtained in 85% yield, after recrystallization in ethanol, as yellow needle crystals, m.p. 204–205° C. 1NMR (200 MHz) DMSO/TMS (δ-ppm): 11.53 (s, —CO—NH—); 8.62 (s, ═CH—); 7.65 (d, H5, J=5.0 Hz); 7.53 (d, H4, J=5.0 Hz); 7.50 (dd, H6, Jax=8.2 Hz, Jax=8.2 Hz, Jbx=0.8 Hz); 7.41 (s, H2); 7.12 (dd, H3′, Jax=4.8 Hz, Jbx=3.9 Hz); 6.12 (s1 O—CH2—O); 13C NMR (50 MHz) DMSO/TMS (-ppm); 162.1 (C═O); 150.2 (C4); 147.4 (C3); 142.6 (═Ch—); 139.2 (C1′); 130.8 (C3′); 128.8 (C2′); 127.9 (C4′); 127.1 (C1); 122.8 (C8); 108.0 (C2); 107.6 (C5); 101.8 (O—CH2—O); IR (KBr) cm−1: 3075 (NH); 2798 (N═CH), 1610 (C═O); 1540 (C═N); 1275 (C—O). Detailed technical methods for performing the described steps can be found in the following references (Barreiro, E. J. and Lima, M. E. F (1992) J. Pharm. Sci. 81, 1219); (Barreiro, E. J., Costa, P. R., Coelho, F. A. S. and Farias, F. M. C. (1985) J. Chem. Res., (M) 2301.); (Yamada, S., Morizono, D., Yamamoto, K. (1992) Tetrahedron Lett., 33, 4329); (Dias, M. L. R., Alvim, J. J. F., Freitas, A. C. C., Barreiro, E. J., Miranda, A. L. P. (1994) Pharm. Acta Helvetiae, 69, 163.).
Quantity
80 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
isosafrole
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[C:12]2[C:4](=[CH:5][C:6](=[CH:10][CH:11]=2)[CH2:7][CH:8]=[CH2:9])[O:3][CH2:2]1.[OH-].[K+].Cl>C(O)CCC>[O:1]1[C:12]2[C:4](=[CH:5][C:6](=[CH:10][CH:11]=2)[CH:7]=[CH:8][CH3:9])[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
O1COC2=CC(CC=C)=CC=C12
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
52 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After neutralization with additional concentrated HCl, the organic layer was extracted with three 35-ml portions of ethyl acetate
ADDITION
Type
ADDITION
Details
The organic extracts were treated with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
furnishing a crude oily residue
DISTILLATION
Type
DISTILLATION
Details
Distillation of this residue

Outcomes

Product
Details
Reaction Time
3 h
Name
isosafrole
Type
product
Smiles
O1COC2=CC(C=CC)=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 78.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98652.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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